3-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}isoxazolo[5,4-d]pyrimidine
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Overview
Description
The chemical compound "3-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}isoxazolo[5,4-d]pyrimidine" belongs to a class of compounds that have been synthesized for their potential biological activities, including antitumor and antimicrobial properties. These compounds are part of a broader research effort to develop novel therapeutic agents based on heterocyclic chemistry.
Synthesis Analysis
The synthesis of related compounds often involves the construction of the isoxazolo[4,5-d]pyrimidine scaffold, utilizing efficient methods that may include Cu-catalyzed aerobic oxidative conditions and novel activation modes of ethyl tertiary amines. For instance, the synthesis of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives has shown potential antitumor activities through the inhibition of PI3Kδ, indicating the relevance of these scaffolds in medicinal chemistry (Guo, Liu, & Pei, 2015).
Molecular Structure Analysis
Molecular structure analysis of compounds within this family has revealed interesting features, such as planar moieties and specific dihedral angles between planes, contributing to their biological activity. The crystal structure can be stabilized by hydrogen bonds, highlighting the importance of molecular architecture in determining compound properties (Peeters, Blaton, & Ranter, 1993).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including the formation of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidines. The broad substrate scope, good functional group tolerance, and the ability to undergo regiospecific synthesis are key characteristics of these reactions, enabling the creation of diversified and valuable products (Katritzky, Xu, & Tu, 2003).
properties
IUPAC Name |
3-methyl-4-[3-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]-[1,2]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c1-14-17-19(23-13-24-20(17)28-25-14)26-8-3-5-16(12-26)18-22-7-9-27(18)11-15-4-2-6-21-10-15/h2,4,6-7,9-10,13,16H,3,5,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCQBEHFQXRLIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)N3CCCC(C3)C4=NC=CN4CC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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